3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine
Description
3,5-Dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine is a pyrazole derivative characterized by a methyl-substituted phenyl group at the N1 position and methyl groups at the C3 and C5 positions of the pyrazole ring. Pyrazole derivatives are widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities. Structural variations in the N1 substituent significantly influence physicochemical properties and biological interactions .
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-8-6-4-5-7-11(8)15-10(3)12(13)9(2)14-15/h4-7H,13H2,1-3H3 |
InChI Key |
FKHZEHDLOJPUIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C(=N2)C)N)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction typically employs O-(4-nitrobenzoyl)hydroxylamine as a nitrene precursor, which facilitates cyclization. For 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine, 2-methylaniline (o-toluidine) reacts with 2,4-pentanedione (acetylacetone) in dimethylformamide (DMF) at 85°C. The process involves:
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Nucleophilic Attack : The amine attacks the carbonyl group of acetylacetone, forming an enamine intermediate.
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Cyclization : O-(4-nitrobenzoyl)hydroxylamine generates a nitrene species, triggering cyclization to form the pyrazole ring.
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Aromatization : Elimination of water and subsequent aromatization yields the final product.
Critical parameters include:
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Temperature : Reactions conducted below 80°C result in incomplete cyclization, while exceeding 90°C promotes side reactions.
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Solvent : Polar aprotic solvents like DMF enhance reagent solubility and reaction homogeneity.
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Stoichiometry : A 1:1.1:1.5 molar ratio of amine:diketone:hydroxylamine derivative optimizes yield.
Representative Procedure
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Dissolve 2-methylaniline (1.00 mmol) in DMF (5.0 mL) in an ice bath.
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Add acetylacetone (1.10 mmol) and O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol).
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Heat at 85°C for 1.5 hours under stirring.
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Quench with 1 M NaOH, extract with dichloromethane, and purify via column chromatography (silica gel, hexane/ethyl acetate).
Yield : 30–44% (based on analogous compounds).
Schiff Base Formation and Reduction
An alternative route involves forming a Schiff base intermediate followed by reduction to the amine. This method, though less common for pyrazoles, offers flexibility in introducing diverse substituents.
Synthetic Steps
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Schiff Base Synthesis : React 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2-methylaniline in ethanol under reflux to form the imine.
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Reduction : Treat the Schiff base with sodium borohydride (NaBH4) or catalytic hydrogenation to reduce the C=N bond to C–N.
Key Considerations
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Catalyst : Palladium on carbon (Pd/C) under hydrogen gas improves reduction efficiency.
-
Solvent : Ethanol or tetrahydrofuran (THF) ensures compatibility with NaBH4.
Yield : 25–35% (estimated from similar reductions).
Multi-Step Functionalization
Complex derivatives of 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine may require sequential reactions. For instance, VulcanChem reports a multi-step protocol involving:
Advantages and Limitations
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Advantage : Enables precise control over substitution patterns.
-
Limitation : Lower overall yield (15–20%) due to multiple steps.
Microwave-Assisted Synthesis
Emerging techniques leverage microwave irradiation to accelerate reaction kinetics. A modified procedure from the PMC study achieved completion in 30 minutes (vs. 1.5 hours conventionally) by irradiating the reaction mixture at 100°C.
Conditions :
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Complexity | Scalability |
|---|---|---|---|---|
| Condensation | 30–44 | 1.5 | Moderate | High |
| Schiff Base Reduction | 25–35 | 3.0 | High | Moderate |
| Multi-Step | 15–20 | 8.0 | Very High | Low |
| Microwave-Assisted | 38–42 | 0.5 | Low | High |
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of pyrazole compounds, including 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine, exhibit significant anti-inflammatory and analgesic effects. These properties make them potential leads in drug discovery programs targeting inflammatory diseases. For instance, studies have shown that modifications to the pyrazole ring can enhance interactions with specific biological targets involved in inflammatory pathways .
Drug Discovery
Due to its biological activity, this compound may serve as a lead in pharmaceutical development. The exploration of its interactions with biological macromolecules is essential for understanding its mechanism of action. Techniques such as molecular docking and binding affinity assays are employed to evaluate its pharmacodynamics .
Synthetic Methodologies
The synthesis of 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine typically involves several steps:
- Starting Material : The synthesis begins with 4-amino-3,5-dimethyl-1-pyrazole.
- Condensation Reaction : This compound is reacted with aldehydes (e.g., terephthalaldehyde) under controlled conditions to yield the desired product.
- Purification : The final product is purified through crystallization or chromatography techniques.
This multi-step synthesis allows for high yields while maintaining the integrity of the compound's structure .
Pharmacological Studies
In vitro studies have demonstrated that compounds similar to 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine can inhibit specific enzymes involved in inflammatory responses. Preliminary data suggest that this compound may interact with receptors or enzymes crucial for mediating inflammation .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in treating various conditions:
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are ongoing, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine with structurally related pyrazol-4-amine derivatives, emphasizing substituent effects on molecular weight, physical properties, and biological activity:
Key Findings:
Substituent Effects on Physicochemical Properties :
- Lipophilicity : Benzyl and naphthylmethyl substituents (e.g., 215.30 and 251.33 MW) increase hydrophobicity compared to alkyl groups like isopropyl (153.23 MW) .
- Melting Points : Isopropyl-substituted derivatives exhibit defined melting points (66.5–67.5°C), while bulky aromatic substituents may lead to higher melting points due to crystal packing .
Enzyme Inhibition: Derivatives like 3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine are components of GLUT1 inhibitors, highlighting the role of substituents in target binding .
Synthetic Routes: Most analogs are synthesized via condensation of ketones with hydrazine derivatives, followed by functionalization at N1 . For example, 2-methylphenyl-substituted analogs are prepared using 2-methylacetophenone intermediates .
Crystallographic Insights :
- Tools like SHELX and Mercury facilitate structural analysis, revealing hydrogen-bonding patterns influenced by substituents. For instance, naphthylmethyl groups promote π-π interactions, while polar groups (e.g., methoxy) enhance solubility .
Biological Activity
3,5-Dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine, a pyrazole derivative, has gained attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula and a molar mass of approximately 229.32 g/mol, features a pyrazole ring substituted at specific positions, which influences its pharmacological properties. This article reviews its biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The structure of 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine is characterized by:
- Pyrazole Ring : Central to its biological activity.
- Substituents : Methyl groups at positions 3 and 5 and a 2-methylphenyl group at position 1.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine. It has been shown to inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 0.01 | |
| HepG2 (Liver) | 0.03 | |
| A549 (Lung) | 26 | |
| NCI-H460 (Lung) | 0.39 |
These findings suggest that the compound may act as a potent inhibitor of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Preliminary studies indicate that it may inhibit enzymes involved in inflammatory processes. The mechanism of action typically involves non-covalent interactions like hydrogen bonding and van der Waals forces with biological targets .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, research suggests that this compound exhibits antimicrobial activity against various pathogens. The specific mechanisms are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential microbial enzymes.
The biological activity of 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine is attributed to its ability to interact with specific biological targets. These interactions can modulate key biochemical pathways involved in disease processes:
- Enzyme Inhibition : The compound may inhibit enzymes such as prostaglandin D synthase, which is crucial in inflammatory responses .
- Cell Signaling Modulation : It can affect signaling pathways related to cancer cell survival and proliferation.
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Study on Cancer Cell Lines : A comprehensive evaluation demonstrated significant cytotoxicity against multiple cancer types, indicating its potential as a lead compound for further drug development .
- Inflammation Models : Animal models treated with the compound showed reduced inflammatory markers, suggesting its therapeutic potential in inflammatory diseases.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
